molecular formula C11H11BrF2O3 B8207559 Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate

Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate

Cat. No.: B8207559
M. Wt: 309.10 g/mol
InChI Key: COEUXEXCZQHGLF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is an organic compound with the molecular formula C11H11BrF2O3 and a molecular weight of 309.11 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and difluoro substituents on the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate typically involves the esterification of 5-bromo-4-ethoxy-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or chloroform to facilitate the esterification process.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Hydrolysis Products: 5-bromo-4-ethoxy-2,3-difluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The specific mechanism of action for Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O3/c1-3-16-10-7(12)5-6(8(13)9(10)14)11(15)17-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEUXEXCZQHGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)C(=O)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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